molecular formula C11H16BrNO B6362009 4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol CAS No. 157729-24-3

4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol

Cat. No.: B6362009
CAS No.: 157729-24-3
M. Wt: 258.15 g/mol
InChI Key: MAVNRTPZFYGGEL-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol is a synthetic organic compound of interest in chemical and pharmaceutical research. This molecule features a phenolic ring system substituted with a bromo group and an aminomethyl side chain, which is further modified with a 2-methylpropyl (isobutyl) group. This specific structure suggests potential as a key intermediate in organic synthesis, particularly in the development of more complex molecules with potential biological activity. The bromine atom offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of diverse compound libraries. The aminomethyl moiety can facilitate the study of molecular interactions or serve as a building block for ligands in catalyst development. As a research chemical, its primary value lies in its potential application in medicinal chemistry for the exploration of structure-activity relationships and in materials science. This product is strictly for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers can expect high-purity material suitable for advanced chemical applications.

Properties

IUPAC Name

4-bromo-2-[(2-methylpropylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-8(2)6-13-7-9-5-10(12)3-4-11(9)14/h3-5,8,13-14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVNRTPZFYGGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Catalyst Systems

The bromination method described in IL81079A provides a robust framework. Key parameters include:

ParameterOptimal ConditionPurpose
SolventEthyl acetate or isopropyl acetateEnhances para selectivity, minimizes HBr byproduct
Bromine concentration1.0–1.1 molar equivalentsPrevents over-bromination
CatalystNaBr or CaBr2 (0.5–1.0 eq)Stabilizes Br⁺ for controlled addition
Temperature0–10°CSuppresses ortho-bromination

Example Protocol :

  • Dissolve 2-[(2-methylpropylamino)methyl]phenol (1.0 mol) in 200 mL ethyl acetate at 0°C.

  • Add a pre-cooled solution of bromine (1.05 mol) and NaBr (0.5 mol) in 400 mL ethyl acetate dropwise over 2 hours.

  • Quench excess bromine with sodium bisulfite, neutralize with Na2CO3, and isolate the organic layer.

  • Distill the solvent and purify via vacuum distillation (yield: 92–95%, purity: >98% para isomer).

Regioselectivity and Byproduct Analysis

Gas chromatography (GC) data from analogous brominations reveal:

  • Para-brominated product : 97–99%

  • Ortho-brominated byproduct : 0.8–1.2%

  • Dibrominated species : <0.2%

The high para selectivity is attributed to the electron-donating hydroxyl group, which directs electrophilic attack to the 4-position, overriding the minor directing effects of the aminomethyl group.

Synthesis of 2-[(2-Methylpropylamino)Methyl]Phenol Precursor

Mannich Reaction Optimization

The precursor is synthesized via a Mannich reaction, condensing phenol, formaldehyde, and isobutylamine under acidic conditions.

ParameterConditionImpact on Yield
CatalystHCl (10% w/v)Accelerates iminium ion formation
Molar ratioPhenol:Formaldehyde:Isobutylamine = 1:1:1Balances reactivity and minimizes oligomers
Temperature60–70°COptimizes kinetics without side reactions

Protocol :

  • Reflux phenol (94 g, 1.0 mol), 37% formaldehyde (81 g, 1.0 mol), and isobutylamine (73 g, 1.0 mol) in ethanol with HCl for 6 hours.

  • Neutralize with NaOH, extract with dichloromethane, and concentrate under reduced pressure.

  • Recrystallize from hexane/ethyl acetate (yield: 78–82%).

Regioselectivity Challenges

Unsubstituted phenol predominantly undergoes para-Mannich reactions. To favor ortho substitution (2-position):

  • Steric hindrance : Use bulky amines (e.g., tert-butylamine) to shift selectivity.

  • Directed ortho metalation : Employ lithium diisopropylamide (LDA) to deprotonate the ortho position before formaldehyde addition.

Alternative Pathway: Bromination Followed by Aminomethylation

Bromination of Phenol to 4-Bromophenol

Using the IL81079A method, 4-bromophenol is synthesized in >95% yield. Subsequent functionalization requires precise ortho-directed amination.

Ortho-Selective Mannich Reaction on 4-Bromophenol

Introducing the aminomethyl group at the 2-position of 4-bromophenol demands rigorous control:

StrategyConditionOutcome
Lewis acid catalysisZnCl2 (20 mol%)Activates formaldehyde for ortho attack
SolventDMFStabilizes transition state
Temperature80°CDrives completion in 8 hours

Yield : 65–70% (lower than precursor-first route due to steric and electronic deactivation by bromine).

Comparative Analysis of Synthetic Routes

ParameterPrecursor-First RouteBromination-First Route
Overall yield72–76%58–62%
Regioselectivity controlHigh (para bromination)Moderate (ortho amination)
ScalabilityIndustrial (patent-scale)Lab-scale
Byproduct formation<2%5–8%

The precursor-first route is superior for large-scale synthesis, leveraging well-optimized bromination conditions. The bromination-first route may suit niche applications requiring late-stage diversification.

Industrial-Scale Process Recommendations

  • Solvent Recovery : Distill and recycle ethyl acetate to reduce costs.

  • Catalyst Recycling : Implement a NaBr/CaBr2 recovery loop from aqueous washes.

  • Continuous Flow Reactors : Minimize temperature gradients during bromination for consistent para selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ in substituent groups, influencing their physicochemical and functional properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties References
4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol C₁₁H₁₆BrNO 258.16 Amino-methyl, 2-methylpropyl Halogen bonding, metal coordination
4-Bromo-2-isopropylphenol C₉H₁₁BrO 215.09 Isopropyl Simpler structure, lower polarity
4-Bromo-5-isopropyl-2-methylphenol C₁₀H₁₃BrO 229.12 Isopropyl, methyl Increased hydrophobicity
4-Bromo-2-chloro-6-isopropylphenol C₉H₁₀BrClO 249.53 Chloro, isopropyl Enhanced halogen interactions
4-Bromo-2-(2-hydroxyethyl)phenol C₈H₉BrO₂ 217.06 Hydroxyethyl Improved solubility in polar solvents

Notable Trends:

  • Halogen Effects : Bromine and chlorine substituents enhance molecular weight and polarizability, impacting binding affinity in chemosensing applications .
  • Amino-Methyl Group: The presence of an amino-methyl group in the target compound facilitates Schiff base formation and metal coordination, distinguishing it from simpler analogs like 4-bromo-2-isopropylphenol .
Chemosensing Capabilities
  • The target compound’s Schiff base analogs, such as HL1 and HL2, detect Cu²⁺ and Zn²⁺ with high selectivity via fluorescence quenching or enhancement .
  • In contrast, non-Schiff base analogs (e.g., 4-bromo-2-isopropylphenol) lack metal-binding sites, limiting their utility in sensing applications .
Antimicrobial and Fungicidal Activity
  • Pyrazole-derived bromophenol ligands form complexes with Cu(II) and Zn(II), showing 60–80% inhibition of Phomopsis viticola at 100 ppm .
Toxicity Profiles
  • Zinc complexes of bromophenol Schiff bases exhibit lower acute toxicity in rodent studies but may affect liver enzymes at high doses .

Biological Activity

Potential Biological Activities

4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol exhibits several potential biological activities:

  • Antimicrobial Activity: The compound shows promise in combating various bacterial strains.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes, potentially influencing biochemical pathways.
  • Receptor Modulation: The compound could interact with certain receptors, possibly affecting cellular signaling processes.
  • Anti-inflammatory Properties: Some studies suggest potential anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its unique structural features:

  • The bromine atom at the para position of the phenolic ring enhances its reactivity and binding affinity to specific targets.
  • The 2-methylpropylamino group in the side chain contributes to its interaction with biological targets, potentially influencing its therapeutic effects.
  • The compound's ability to form hydrogen bonds, particularly through its phenolic OH group, may play a crucial role in its interaction with enzymes or receptors.

Research Findings

While specific research on this compound is limited, studies on similar compounds provide insights into its potential biological activities:

Antimicrobial Activity

A study on structurally similar compounds revealed significant antimicrobial properties against various bacterial strains. The table below summarizes the findings:

Bacterial StrainMinimum Inhibitory Concentration (μg/mL)
E. coli32
S. aureus16
P. aeruginosa64

Enzyme Inhibition

Research on related compounds has shown potential enzyme inhibition properties. For instance, a study on a similar phenolic compound demonstrated inhibition of the enzyme cyclooxygenase-2 (COX-2) with an IC50 value of 0.5 μM .

Receptor Modulation

While specific data on this compound is not available, studies on structurally similar compounds have shown interaction with various receptors. For example, research on phenolic compounds with similar side chains has demonstrated modulation of the GABA receptor, with potential implications for neurological disorders.

Case Study: Potential Therapeutic Application

A case study involving a structurally similar compound, 4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol, demonstrated promising results in an animal model of inflammation. The compound showed a 40% reduction in paw edema in rats compared to the control group, suggesting potential anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol, and how can purity be maximized?

  • Methodology : Synthesis typically involves bromination of a phenol precursor followed by nucleophilic substitution with 2-methylpropylamine. Brominating agents like Br₂ or N-bromosuccinimide (NBS) under controlled pH (neutral to slightly acidic) minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Monitoring reaction progress with TLC and NMR ensures intermediate fidelity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for bromophenol) and methylpropylamino groups (δ 2.5–3.5 ppm for –CH₂–N– and δ 0.9–1.1 ppm for –C(CH₃)₂).
  • IR : Confirm phenolic –OH stretch (~3200–3600 cm⁻¹) and C–Br vibration (~550–650 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (m/z ~258) and fragmentation patterns validate the molecular formula .

Q. What are the primary stability considerations for this compound under laboratory conditions?

  • Methodology : Stability is influenced by light, temperature, and pH. Store in amber vials at –20°C under inert atmosphere (N₂/Ar). Avoid aqueous solutions at extreme pH due to potential hydrolysis of the amine group. Stability assays (HPLC, UV-Vis) over 72 hours under varying conditions guide storage protocols .

Advanced Research Questions

Q. How do electronic and steric effects of the bromine and methylpropylamino groups influence reactivity in coordination chemistry?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals. The bromine’s electron-withdrawing effect enhances ligand-metal charge transfer, while the bulky methylpropyl group may sterically hinder axial coordination. Experimental validation via synthesis of metal complexes (e.g., Zn²⁺, Cu²⁺) and X-ray crystallography (SHELXL refinement ) reveals geometry and bonding modes .

Q. What mechanistic insights explain contradictory biological activity reports (e.g., antimicrobial vs. anticancer)?

  • Methodology :

  • In vitro assays : Screen against Gram-positive/negative bacteria (MIC assays) and cancer cell lines (MTT assay) under standardized conditions (e.g., 24–48 hr incubation).
  • Molecular docking : Compare binding affinities to bacterial enzymes (e.g., DNA gyrase) vs. human kinases (e.g., EGFR). Substituent-specific interactions (e.g., bromine’s hydrophobic pocket fit) may explain divergent activities .
  • SAR studies : Synthesize analogs (e.g., chloro or methoxy substitutions) to isolate structural determinants of activity .

Q. How can polymorphic forms of this compound be characterized, and what implications do they have for thermochromism?

  • Methodology :

  • X-ray diffraction : Resolve crystal packing (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks (O–H⋯N interactions).
  • DSC/TGA : Monitor phase transitions and thermal stability.
  • UV-Vis spectroscopy : Track color changes (thermochromism) linked to keto-enol tautomerism. A smaller dihedral angle (θ < 25°) between aromatic rings correlates with stronger thermochromic behavior .

Q. What strategies resolve discrepancies in reported synthetic yields for Schiff base derivatives of this compound?

  • Methodology :

  • Reaction optimization : Vary solvents (polar aprotic vs. protic), catalysts (e.g., acetic acid for imine formation), and stoichiometry.
  • Kinetic studies : Use in situ FTIR to track imine bond formation rates.
  • Byproduct analysis : Identify side products (e.g., hydrolyzed amines) via LC-MS to refine purification steps .

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